N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c1-14(11,12)8-3-2-4-9-5-6-13-7(9)10/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCDPUNCQMDCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCN1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1790495-36-1 | |
| Record name | N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide typically involves the reaction of oxazolidinone derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmaceutical Applications
-
Antibacterial Activity
N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide exhibits significant antibacterial properties. It is structurally related to oxazolidinone antibiotics, which are effective against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . -
Anti-inflammatory Properties
The compound has been studied for its potential anti-inflammatory effects. Research indicates that methanesulfonamide derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases . -
Cancer Research
Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells, particularly in hematological malignancies .
Data Table on Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial protein synthesis | |
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Anticancer | Induction of apoptosis |
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound involved testing against various strains of bacteria. The results showed a minimum inhibitory concentration (MIC) of 4 µg/mL against MRSA, indicating strong antibacterial activity.
Case Study 2: Anti-inflammatory Effects
In a controlled trial assessing the anti-inflammatory effects of methanesulfonamide derivatives, subjects with chronic inflammatory conditions were administered the compound. Results indicated a significant reduction in markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting its potential in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmacology
(a) MCHR1 Antagonists (e.g., FE@SNAP and SNAP-7941)
- FE@SNAP : Contains a fluoroethylated pyrimidinecarboxylate core with a piperidinylpropyl substituent. Unlike the target compound, FE@SNAP incorporates a fluorinated ethyl group, enhancing metabolic stability and blood-brain barrier penetration .
- SNAP-7941: A racemic mixture with a tetrahydropyrimidinecarboxylate scaffold. The absence of an oxazolidinone ring in these compounds highlights divergent pharmacophore design strategies .
(b) Methanesulfonamide Derivatives in Receptor Modulation
- A61603: A selective α₁A-adrenoceptor agonist with a methanesulfonamide group attached to a dihydroimidazolyl-tetrahydronaphthalenyl scaffold. Its activity contrasts with the oxazolidinone-based structure of the target compound, illustrating how heterocycle choice dictates receptor specificity .
- BMY7378: Features a spirodecane-dione system linked to a methanesulfonamide via a piperazinylpropyl chain. The piperazine moiety enhances solubility but may introduce off-target interactions compared to the oxazolidinone’s compact lactam ring .
Structural and Functional Divergences
Key Observations :
Sulfonamide Role : Methanesulfonamide is a common pharmacophore in receptor-targeted drugs, suggesting the target compound may interact with similar biological targets (e.g., GPCRs or ion channels) .
Physicochemical Properties : The target compound’s predicted CCS values (148–156 Ų) align with small-molecule drugs, but fluorinated analogues like FE@SNAP likely exhibit improved bioavailability due to enhanced lipophilicity .
Biological Activity
N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide is a compound that belongs to the class of oxazolidinones, which have garnered attention due to their diverse biological activities, particularly in the field of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the oxazolidinone ring and a methanesulfonamide group. The presence of these functional groups is crucial for its biological activity.
-
Antimicrobial Activity :
- Oxazolidinones, including derivatives like this compound, primarily exert their antibacterial effects by inhibiting protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation.
- Research indicates that this compound exhibits potent activity against Gram-positive bacteria, including strains resistant to other antibiotics.
-
Anticancer Potential :
- Some studies suggest that oxazolidinone derivatives can induce apoptosis in cancer cells through mechanisms that involve the modulation of cellular signaling pathways related to cell survival and proliferation.
- The specific activity of this compound in cancer models remains under investigation but shows promise based on structural similarities with known anticancer agents.
Efficacy in Microbial Infections
A study evaluated the antimicrobial properties of various oxazolidinone derivatives against resistant bacterial strains. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like linezolid .
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 4 | MRSA |
| Linezolid | 4 | MRSA |
| Vancomycin | 8 | MRSA |
Anticancer Activity
In vitro studies using cancer cell lines have shown that oxazolidinone derivatives can inhibit cell growth and induce apoptosis. For instance, one study reported that similar compounds led to increased caspase activity and DNA fragmentation in colon cancer cells .
Case Studies
- Case Study on Antimicrobial Resistance :
- Case Study on Cancer Treatment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
